

Unveiling the Supramolecular Architecture of 3,5-Difluorobenzoic Acid: A Crystallographic Comparison

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Compound of Interest

Compound Name: 3,5-Difluorobenzoic acid

Cat. No.: B1295007

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A detailed analysis of the single-crystal X-ray diffraction data for **3,5-Difluorobenzoic acid** reveals a robust hydrogen-bonded dimeric structure, a common motif in carboxylic acids. When compared with its isomer, 2,3-Difluorobenzoic acid, and the analogous 3,5-Dichlorobenzoic acid, both similarities in crystal packing and distinct differences emerge, offering insights into the influence of substituent positioning on solid-state assembly.

The crystal structure of **3,5-Difluorobenzoic acid** has been determined to belong to the monoclinic space group P21/c, with a single molecule in the asymmetric unit.^[1] A defining characteristic of its solid-state structure is the formation of centrosymmetric dimers through strong O—H...O hydrogen bonds between the carboxylic acid groups of adjacent molecules.^[1] ^[2] This dimerization creates a stable eight-membered ring motif. The crystal packing is further stabilized by weaker C—H...O hydrogen bonds and stacking interactions.^[2]

Comparative Crystallographic Data

A direct comparison with related compounds highlights the subtle yet significant impact of isomeric and substituent changes on the crystal lattice. While **3,5-Difluorobenzoic acid** and its isomer, 2,3-Difluorobenzoic acid, both crystallize in the P21/c space group and form dimers, their molecular packing differs, leading to a higher crystal density for the 2,3-isomer.^[3] The packing in **3,5-Difluorobenzoic acid** is also noted to be very similar to that of 3,5-Dichlorobenzoic acid, which also features dimer formation.

Parameter	3,5-Difluorobenzoic Acid	2,3-Difluorobenzoic Acid
Formula	C ₇ H ₄ F ₂ O ₂	C ₇ H ₄ F ₂ O ₂
Molar Mass	158.10 g/mol	158.10 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	3.769 (1)	3.761 (1)
b (Å)	13.400 (1)	6.520 (1)
c (Å)	14.041 (1)	26.581 (1)
β (°)	93.78 (1)	90.00 (1)
Volume (Å ³)	707.6 (2)	649.8 (2)
Z	4	4
Temperature (K)	293 (2)	293
R-factor	0.040	0.044
wR-factor	0.128	0.134

Table 1: Comparison of Crystallographic Data for **3,5-Difluorobenzoic Acid** and 2,3-Difluorobenzoic Acid.[\[2\]](#)[\[3\]](#)

Intermolecular Interactions

The supramolecular assembly of **3,5-Difluorobenzoic acid** is dominated by hydrogen bonding. The primary O—H···O interaction within the dimer is complemented by weaker C—H···O interactions, which contribute to the overall stability of the crystal structure. Stacking interactions between the aromatic rings are present but are considered weak. The fluorine atoms line the edges of channels that extend through the crystal lattice.[\[2\]](#)

Interaction Type	Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)	Symmetry Code
Hydrogen Bond	O1—H1...O2	0.90 (2)	1.73 (2)	2.625 (1)	173 (2)	-x, -y+1, -z+1
Hydrogen Bond	C4—H4...O2	0.93	2.56	3.437 (2)	159	x+1, -y+1/2, z+1/2

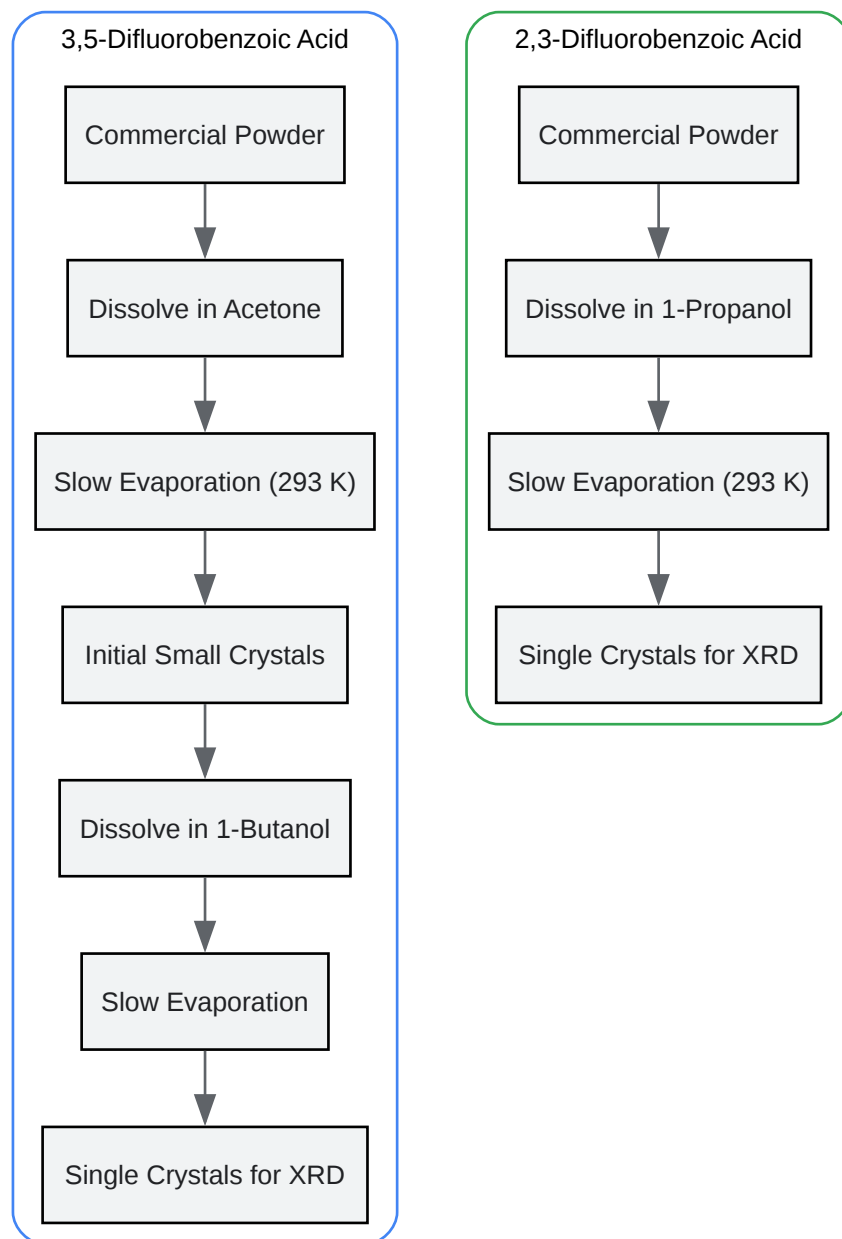
Table 2: Hydrogen Bond Geometry for **3,5-Difluorobenzoic Acid**.

Experimental Protocols

Crystal Growth

Single crystals of **3,5-Difluorobenzoic acid** suitable for X-ray diffraction were obtained through a recrystallization process. The commercially purchased compound (97% purity) was initially dissolved in acetone, and small crystals were grown by slow evaporation at 293 K. These initial crystals were then dissolved in 1-butanol, and subsequent slow evaporation of the solvent yielded high-quality single crystals. For 2,3-Difluorobenzoic acid, single crystals were obtained by the slow evaporation of a solution in 1-propanol at 293 K.[3]

Crystal Growth Workflow

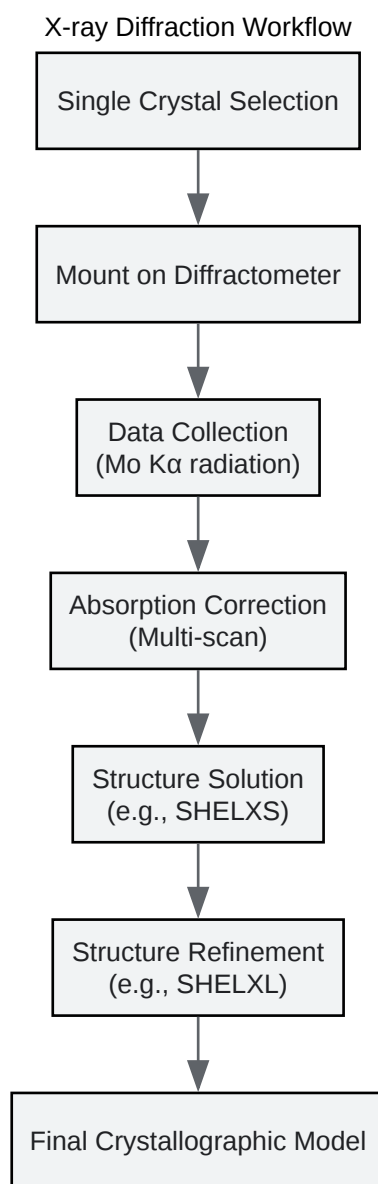


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Caption: Crystal growth protocols for difluorobenzoic acid isomers.

X-ray Data Collection and Structure Refinement

Data for **3,5-Difluorobenzoic acid** was collected on a Rigaku R-Axis RAPID diffractometer using Mo K α radiation. A multi-scan absorption correction was applied. The structure was solved and refined using SHELXS97 and SHELXL97 software.[2] Hydrogen atoms were treated with a combination of independent and constrained refinement.



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Caption: General workflow for single-crystal X-ray diffraction.

In conclusion, the single-crystal X-ray diffraction analysis of **3,5-Difluorobenzoic acid** provides a clear picture of its solid-state structure, which is primarily governed by the formation of robust hydrogen-bonded dimers. The comparison with its 2,3-isomer and 3,5-dichloro analog underscores the importance of substituent identity and position in directing the finer details of crystal packing, which can have implications for the material's physical properties. This detailed crystallographic information is valuable for researchers in materials science and drug development, where an understanding of intermolecular interactions is crucial.

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